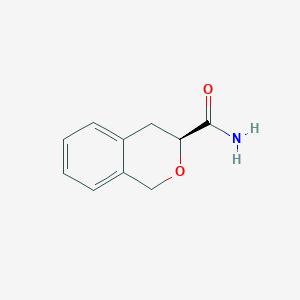

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-3,4-dihydro-1H-isochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H2,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSXFDAVKFWNIJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Phenol Compounds with Gamma-Butyrolactone Under Alkali

- Step 1 involves reacting a substituted phenol compound with gamma-butyrolactone in the presence of a base such as potassium hydride, sodium carbonate, or potassium carbonate.

- The reaction proceeds at temperatures ranging from 10°C to 100°C over 1 to 24 hours.

- This step yields an intermediate compound where the gamma-butyrolactone moiety is attached to the phenol, setting the stage for ring closure.

Acid-Catalyzed Ring Closure to Form the Benzopyran Core

- Step 2 involves cyclization of the intermediate under acidic conditions using catalysts such as zinc chloride, aluminum chloride, iron(III) chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid.

- The acid catalyst promotes intramolecular ring closure to form the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid framework.

- The reaction is efficient, yielding the benzopyran compound with high purity and yield.

Conversion to the Carboxamide

- The carboxylic acid group at the 3-position can be converted to the carboxamide via standard amidation protocols, typically involving activation of the acid (e.g., via acid chlorides or coupling agents) followed by reaction with ammonia or amines.

- This step yields (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide with stereochemical control at the 3-position.

Table 1: Summary of Key Reaction Parameters for Two-Step Synthesis

| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenol derivative + gamma-butyrolactone + base | 10–100 | 1–24 | Potassium hydride, Na2CO3, K2CO3 | High | Base facilitates nucleophilic attack |

| 2 | Intermediate + acid catalyst | Ambient to reflux | 1–12 | ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4 | High | Acid promotes ring closure |

| 3 | Carboxylic acid intermediate + amidation reagents | Ambient to reflux | 2–24 | SOCl2 or coupling agents + NH3 | High | Amidation to form carboxamide |

Research Findings and Industrial Relevance

- The two-step synthesis route described is supported by patent literature emphasizing its simplicity, high yield, and cost-effectiveness, making it suitable for large-scale industrial production.

- The stereochemical integrity of the 3-position is maintained by controlling reaction conditions, particularly during the ring closure and amidation steps.

- The method allows for substitution on the phenol ring (e.g., hydrogen, fluorine, chlorine, C1-C4 alkyl groups), enabling structural diversity for medicinal chemistry optimization.

- Acid catalysts such as ZnCl2 and AlCl3 provide efficient cyclization with minimal by-products.

Notes on Reaction Optimization

- The molar ratio of phenol to base is typically between 1:1 and 1:10 to ensure complete reaction.

- Reaction times and temperatures can be adjusted to balance yield and purity.

- Leaving groups on phenol derivatives (chlorine, bromine, iodine, OTs) influence reaction rates and selectivity.

- Purification typically involves recrystallization or chromatographic methods to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions: (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a benzopyran structure that is significant for its biological activity. The unique configuration of the benzopyran moiety allows for interactions with various biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits notable anti-inflammatory properties. It has been shown to inhibit 5-lipoxygenase activity, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. This inhibition suggests potential applications in treating conditions such as asthma and rheumatoid arthritis .

Anticancer Properties

The compound has demonstrated promising anticancer activity, particularly against triple-negative breast cancer cell lines. In vitro studies revealed that it significantly reduced cell viability without affecting normal cells, indicating a selective action that could be harnessed for therapeutic purposes .

Data Table: Anticancer Activity

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 (TNBC) | 10 | 25 |

| MDA-MB-231 (TNBC) | 50 | 60 |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Parkinson's disease. It is believed to enhance dopaminergic signaling pathways, which are often impaired in these conditions .

Case Study 1: Triple-Negative Breast Cancer

In a preclinical study involving MDA-MB-231 cells, treatment with (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide resulted in a significant decrease in cell proliferation after 72 hours of exposure at varying concentrations. The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.

Case Study 2: Inhibition of Inflammatory Response

In an animal model of asthma, administration of the compound resulted in reduced airway hyperreactivity and inflammation markers compared to control groups. This supports its potential use in managing allergic diseases and asthma-related conditions .

Mechanism of Action

The mechanism of action of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide with analogous heterocyclic carboxamides, focusing on structural, electronic, and functional differences.

Structural Analogues: Benzazepine Derivatives

Example Compound : Benazepril Hydrochloride ()

- Core Structure : Benazepril contains a benzazepine ring (seven-membered nitrogen-containing heterocycle) instead of a benzopyran.

- Functional Groups : It includes a carboxamide-like moiety (as part of its ACE-inhibitor pharmacophore) and an ethyl ester group.

- Key Differences: Heteroatom: Benzazepine’s nitrogen atom vs. benzopyran’s oxygen atom. Nitrogen introduces basicity and hydrogen-bond acceptor/donor versatility, while oxygen enhances electronegativity and polarizability. Ring Strain: The seven-membered benzazepine ring may exhibit greater conformational flexibility compared to the six-membered benzopyran. Pharmacological Role: Benazepril is clinically used for hypertension, whereas (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide’s applications remain under investigation.

Sulfur-Containing Heterocycles

- Core Structure : Thiols (e.g., mercaptans) lack fused aromatic systems but share sulfur’s quadrupolar characteristics.

- Electronic Properties : Sulfur’s nuclear quadrupole coupling constants (NQCC) in thiols, such as χₐₐ = −32.9425 MHz and χ₆₆ = 49.345 MHz (MP4(SDQ)/large basis set calculations), highlight its distinct electron distribution compared to oxygen in benzopyran .

- Relevance : While sulfur is absent in the target compound, computational methods (e.g., MP perturbation theory) used for sulfur-containing molecules could be applied to model benzopyran derivatives’ electronic profiles.

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Basis Set Impact on Calculated Properties (Thiols)

| Basis Set Size | χₐₐ (MHz) | χ₆₆ (MHz) | Accuracy vs. Experiment |

|---|---|---|---|

| Small | −30.2 | 47.1 | Moderate discrepancy |

| Large | −32.9 | 49.3 | High agreement |

Research Findings and Implications

Benzopyran vs. Benazepril’s clinical success suggests carboxamide-containing heterocycles are viable for therapeutic design, but benzopyran derivatives may require optimization for bioavailability.

Computational Insights : Methods validated for sulfur heterocycles () could predict (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide’s electronic properties, though direct data is lacking.

Biological Activity

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound belonging to the benzopyran family, characterized by its fused benzene and pyran ring structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.27 g/mol

- Structural Features : The compound features a carboxamide functional group at the 3-position of the benzopyran moiety, which is crucial for its biological activity and interaction with various biological targets.

1. Anti-inflammatory Properties

Research has indicated that (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits significant anti-inflammatory activity. It has been studied as a potential antagonist in leukotriene pathways, inhibiting bronchoconstriction induced by leukotrienes such as LTD4 and LTB4. This suggests its utility in treating conditions like asthma and other inflammatory diseases.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are critical for combating oxidative stress-related diseases. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Potential Antimicrobial Effects

Emerging studies suggest that (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The carboxamide group can form hydrogen bonds with active sites of enzymes, while the benzopyran ring interacts with hydrophobic pockets in proteins. This dual interaction enhances its therapeutic potential across multiple biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activities |

|---|---|---|

| (3R)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | Structure | Potentially different biological activities due to stereochemistry |

| Coumarin | Structure | Antimicrobial and anticoagulant properties |

| Flavonoids | Structure | Antioxidant and anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide:

-

Study on Anti-inflammatory Effects :

- Researchers found that this compound significantly inhibited the release of pro-inflammatory cytokines in vitro. The study utilized RAW264.7 macrophage cells treated with lipopolysaccharides (LPS), demonstrating a reduction in nitric oxide production correlating with decreased expression of inducible nitric oxide synthase (iNOS) .

- Antioxidant Activity Assessment :

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo studies : To confirm efficacy and safety profiles.

- Mechanistic studies : To delineate specific molecular targets and pathways involved.

- Formulation development : For potential therapeutic applications in inflammatory diseases and oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral starting materials like (S)-piperidine-2-carboxylic acid methyl ester can be used, as seen in analogous compounds synthesized via reductive amination or cyclization steps . Enantiomeric purity is verified using chiral HPLC or polarimetry, with corroboration by H NMR to assess diastereomeric ratios. X-ray crystallography (as in ) may resolve stereochemical ambiguities .

Q. How is the stereochemical configuration of the (3S)-enantiomer confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For instance, RCSB PDB entries (e.g., ) provide structural validation for similar benzopyran derivatives. Circular dichroism (CD) spectroscopy and NOESY NMR can also correlate stereochemistry with spectral patterns .

Q. What analytical techniques are critical for characterizing the stability of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide under varying storage conditions?

- Methodological Answer : Accelerated stability studies using HPLC-MS monitor degradation products. Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while pH-dependent stability is evaluated via kinetic studies in buffered solutions. Safety data sheets (e.g., ) recommend storage at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies address low solubility of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide in aqueous media for in vitro assays?

- Methodological Answer : Co-solvent systems (e.g., DMSO-water gradients) or nanoformulation (liposomes, cyclodextrins) enhance solubility. Computational solubility prediction tools (e.g., COSMO-RS) guide solvent selection. Structural analogs in with carboxylate modifications suggest derivatization to improve hydrophilicity .

Q. How can researchers resolve discrepancies between in silico docking predictions and experimental binding affinity data for this compound?

- Methodological Answer : Molecular dynamics (MD) simulations refine docking poses by accounting for protein flexibility. Free-energy perturbation (FEP) calculations quantify binding energy differences. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides empirical data. Contradictions may arise from solvent effects or protonation states, requiring pH-adjusted assays .

Q. What metabolic pathways are hypothesized for (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxamide, and how are they validated?

- Methodological Answer : Cytochrome P450-mediated oxidation and glucuronidation are predicted using hepatocyte incubation assays. LC-HRMS identifies phase I/II metabolites. Comparative studies with deuterated analogs (e.g., ’s fluorinated derivatives) track metabolic soft spots. Microsomal stability assays (e.g., human liver microsomes) quantify intrinsic clearance .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (e.g., ) mandate nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Fume hoods with HEPA filters minimize inhalation risks. Skin exposure protocols include immediate washing with pH-neutral soap, while eye contact requires 15-minute irrigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.